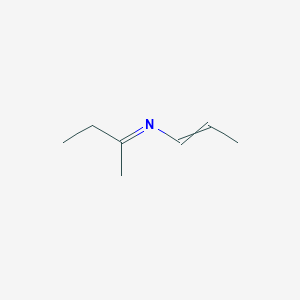
(2E)-N-(Prop-1-en-1-yl)butan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(Prop-1-en-1-yl)butan-2-imine: is an organic compound characterized by the presence of an imine group attached to a butane backbone The compound’s structure includes a double bond between the nitrogen and carbon atoms, which is denoted by the (2E) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(Prop-1-en-1-yl)butan-2-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. One common method is the reaction between propanal and butan-2-amine under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include advanced purification techniques such as chromatography to obtain high-purity imine.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(Prop-1-en-1-yl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds under inert atmosphere conditions.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(Prop-1-en-1-yl)butan-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive imine group.
Wirkmechanismus
The mechanism of action of (2E)-N-(Prop-1-en-1-yl)butan-2-imine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The imine group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(Prop-1-en-1-yl)butan-2-amine: Similar structure but with an amine group instead of an imine.
(2E)-N-(Prop-1-en-1-yl)butan-2-oxime: Contains an oxime group instead of an imine.
(2E)-N-(Prop-1-en-1-yl)butan-2-nitrile: Contains a nitrile group instead of an imine.
Uniqueness
(2E)-N-(Prop-1-en-1-yl)butan-2-imine is unique due to its imine group, which imparts distinct reactivity and chemical properties. The imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to interact with biological macromolecules through covalent and non-covalent interactions makes it a promising candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
183864-48-4 |
|---|---|
Molekularformel |
C7H13N |
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
N-prop-1-enylbutan-2-imine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h4,6H,5H2,1-3H3 |
InChI-Schlüssel |
HAGWGWQUZPWZER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NC=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
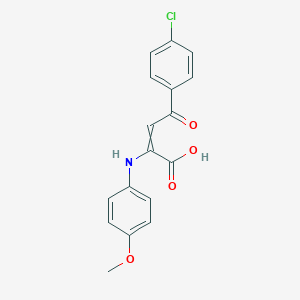
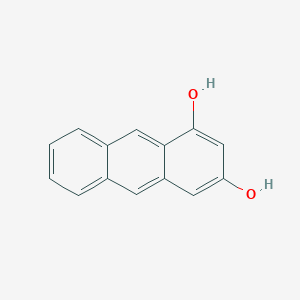
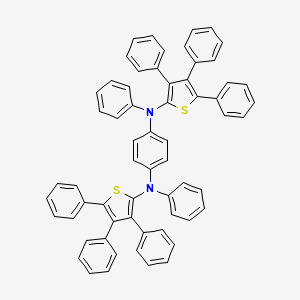


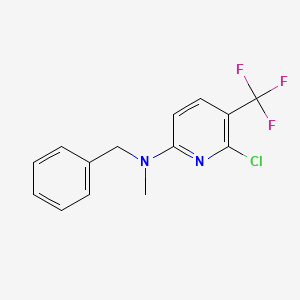
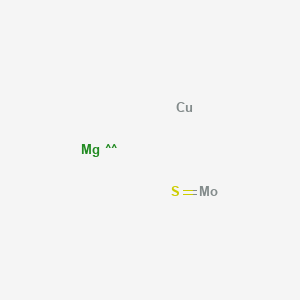


![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
